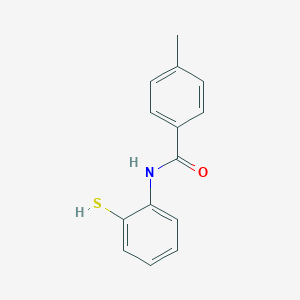
4-methyl-N-(2-sulfanylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-sulfanylphenyl)benzamide, also known as MPB, is a chemical compound that has been gaining attention in scientific research due to its potential as a pharmacological tool. This compound has been found to have various biochemical and physiological effects that make it useful in laboratory experiments.
Aplicaciones Científicas De Investigación
4-methyl-N-(2-sulfanylphenyl)benzamide has been found to be useful in various scientific research applications. Its ability to inhibit the enzyme carbonic anhydrase has made it useful in studies related to cancer, glaucoma, and epilepsy. 4-methyl-N-(2-sulfanylphenyl)benzamide has also been found to have anti-inflammatory properties, making it useful in studies related to inflammation and pain.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(2-sulfanylphenyl)benzamide involves its ability to inhibit the enzyme carbonic anhydrase. This enzyme is responsible for the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting this enzyme, 4-methyl-N-(2-sulfanylphenyl)benzamide can decrease the production of bicarbonate, which can have various physiological effects.
Biochemical and Physiological Effects:
4-methyl-N-(2-sulfanylphenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to decrease intraocular pressure, making it useful in the treatment of glaucoma. 4-methyl-N-(2-sulfanylphenyl)benzamide has also been found to have anticonvulsant properties, making it useful in the treatment of epilepsy. Additionally, 4-methyl-N-(2-sulfanylphenyl)benzamide has been found to have anti-inflammatory properties, making it useful in the treatment of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-N-(2-sulfanylphenyl)benzamide in lab experiments is its ability to inhibit the enzyme carbonic anhydrase, which can have various physiological effects. Additionally, 4-methyl-N-(2-sulfanylphenyl)benzamide has been found to have low toxicity, making it safe to use in lab experiments. However, one limitation of using 4-methyl-N-(2-sulfanylphenyl)benzamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for 4-methyl-N-(2-sulfanylphenyl)benzamide research. One direction is to investigate its potential as a treatment for cancer. 4-methyl-N-(2-sulfanylphenyl)benzamide has been found to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Another direction is to investigate its potential as a treatment for neurodegenerative diseases. 4-methyl-N-(2-sulfanylphenyl)benzamide has been found to have neuroprotective properties, making it a potential treatment for diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage and administration of 4-methyl-N-(2-sulfanylphenyl)benzamide for various applications.
Conclusion:
In conclusion, 4-methyl-N-(2-sulfanylphenyl)benzamide is a chemical compound that has various potential applications in scientific research. Its ability to inhibit the enzyme carbonic anhydrase has made it useful in studies related to cancer, glaucoma, and epilepsy. 4-methyl-N-(2-sulfanylphenyl)benzamide has also been found to have anti-inflammatory properties, making it useful in studies related to inflammation and pain. While there are limitations to using 4-methyl-N-(2-sulfanylphenyl)benzamide in lab experiments, its potential as a pharmacological tool makes it an important area of research for the future.
Métodos De Síntesis
The synthesis of 4-methyl-N-(2-sulfanylphenyl)benzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This is then reacted with 2-mercaptophenylamine to form 4-methyl-N-(2-sulfanylphenyl)benzamide. The final product is purified using recrystallization techniques.
Propiedades
Fórmula molecular |
C14H13NOS |
|---|---|
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
4-methyl-N-(2-sulfanylphenyl)benzamide |
InChI |
InChI=1S/C14H13NOS/c1-10-6-8-11(9-7-10)14(16)15-12-4-2-3-5-13(12)17/h2-9,17H,1H3,(H,15,16) |
Clave InChI |
OTFAATWYAGFIAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)

![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)


![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)



![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)
